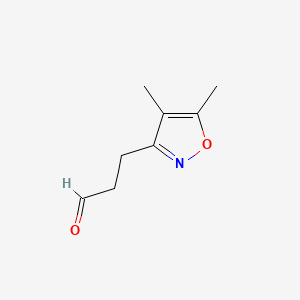

3-(4,5-Dimethylisoxazol-3-yl)propanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4,5-Dimethylisoxazol-3-yl)propanal, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4,5-Dimethylisoxazol-3-yl)propanal?

- Methodology :

- Step 1 : Condensation reactions using diethyl oxalate and substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride (NaH) and toluene under reflux conditions .

- Step 2 : Purification via recrystallization (ethanol is common) and validation using thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1 ratio) to confirm purity .

- Critical Parameters : Monitor reaction completion via TLC and optimize reflux time to avoid side products.

Q. How can the compound’s structure and purity be rigorously characterized?

- Methodology :

- Spectroscopy : Use 1H-NMR and 13C-NMR to confirm substituent positions and aldehyde functionality. Compare with databases for isoxazole derivatives.

- Chromatography : Employ TLC with iodine vapor visualization for rapid purity assessment .

- Thermal Analysis : Determine melting point consistency (e.g., analogues like 4-methoxyphenylpyrazole derivatives exhibit defined melting points, aiding purity validation) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity in antifungal research?

- Methodology :

- Molecular Docking : Use Protein Data Bank (PDB) structures (e.g., 14-α-demethylase lanosterol, PDB ID: 3LD6) to predict binding affinity. AutoDock Vina or Schrödinger Maestro can simulate interactions between the aldehyde group and heme iron in the enzyme’s active site .

- In Vitro Assays : Pair docking results with antifungal susceptibility testing (e.g., broth microdilution per CLSI guidelines) and validate via cytotoxicity assays (e.g., MTT assay on mammalian cell lines) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Data Triangulation :

Re-examine docking parameters (e.g., protonation states, solvation models).

Perform dose-response curves to assess potency (IC50) and selectivity indices.

Use X-ray crystallography or cryo-EM to resolve target-ligand interactions if discrepancies persist.

- Case Example : Analogues like SZV 1287 (a structurally related SSAO inhibitor) showed divergent bioactivity due to oxime vs. aldehyde functional groups, highlighting the need for functional group optimization .

Q. What strategies enhance the compound’s stability or reactivity for targeted delivery?

- Methodology :

- Derivatization : Synthesize prodrugs (e.g., oxime or Schiff base derivatives) to protect the aldehyde group during systemic circulation.

- Table: Stability Optimization Approaches

| Strategy | Reagents/Conditions | Outcome Metric |

|---|---|---|

| Oxime Formation | Hydroxylamine HCl, ethanol, reflux | Increased plasma stability |

| Schiff Base | Amine derivatives, RT, anhydrous conditions | Enhanced cell permeability |

- Reference structural analogs like pelletierine derivatives, where ketone vs. aldehyde groups critically impact bioavailability .

Q. How to investigate the compound’s interaction with non-target enzymes (e.g., semicarbazide-sensitive amine oxidase, SSAO)?

- Methodology :

- Enzyme Inhibition Assays :

Use fluorometric or colorimetric kits to measure SSAO activity in the presence of the compound.

Compare inhibition kinetics (Ki) with known inhibitors (e.g., SZV 1287) to assess specificity .

- Mechanistic Studies : Perform site-directed mutagenesis on SSAO active sites to identify critical residues for binding.

属性

CAS 编号 |

181059-24-5 |

|---|---|

分子式 |

C8H11NO2 |

分子量 |

153.181 |

IUPAC 名称 |

3-(4,5-dimethyl-1,2-oxazol-3-yl)propanal |

InChI |

InChI=1S/C8H11NO2/c1-6-7(2)11-9-8(6)4-3-5-10/h5H,3-4H2,1-2H3 |

InChI 键 |

BJKQTOVADRVYJG-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1CCC=O)C |

同义词 |

3-Isoxazolepropanal,4,5-dimethyl-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。